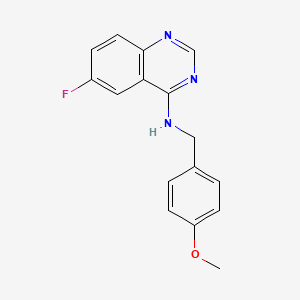![molecular formula C17H22N4O5S2 B12160336 ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)
ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,5-ジメチル-1H-ピラゾール-4-イル]カルボニル}アミノ)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-({[1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,5-ジメチル-1H-ピラゾール-4-イル]カルボニル}アミノ)-4-メチル-1,3-チアゾール-5-カルボン酸エチルの合成には、通常、複数段階の有機反応が含まれます。一般的なアプローチの1つは、1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,5-ジメチル-1H-ピラゾールや4-メチル-1,3-チアゾール-5-カルボン酸エチルなどの重要な中間体の調製から始まります。これらの中間体は、特定の反応条件下でカップリングされ、最終的な化合物が生成されます。
工業生産方法
この化合物の工業生産方法には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。これには、触媒の使用、温度と圧力の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
2-({[1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,5-ジメチル-1H-ピラゾール-4-イル]カルボニル}アミノ)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、特定の官能基を対応するアルコールまたはアミンに変換することができます。
置換: 求核置換反応は、分子内の特定の基を置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件には、目的の変換を達成するために、特定の溶媒、温度、pHレベルが含まれることがよくあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
2-({[1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,5-ジメチル-1H-ピラゾール-4-イル]カルボニル}アミノ)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、いくつかの科学研究の応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害や受容体結合などの潜在的な生物活性について研究することができます。
医学: 様々な病気に対する治療薬としての可能性を研究することができます。
産業: 特定の特性を持つ新しい材料の開発に使用することができます。
科学的研究の応用
Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
2-({[1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,5-ジメチル-1H-ピラゾール-4-イル]カルボニル}アミノ)-4-メチル-1,3-チアゾール-5-カルボン酸エチルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、その活性を調節することで、特定の生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的に依存します。
類似化合物の比較
類似化合物
類似の化合物には、以下のものなど、他のチアゾールおよびピラゾール誘導体があります。
- 1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)アセトアミドエーテル
- エチル1-(1,1-ジオキシドテトラヒドロチオフェン-2-イル)-5-ヒドロキシ-1H-ピラゾール-3-カルボン酸エチル
ユニークさ
2-({[1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3,5-ジメチル-1H-ピラゾール-4-イル]カルボニル}アミノ)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせのためにユニークです。
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H22N4O5S2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
ethyl 2-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H22N4O5S2/c1-5-26-16(23)14-10(3)18-17(27-14)19-15(22)13-9(2)20-21(11(13)4)12-6-7-28(24,25)8-12/h12H,5-8H2,1-4H3,(H,18,19,22) |
InChIキー |
PUSLKWGZNIJGPT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N(N=C2C)C3CCS(=O)(=O)C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160256.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)
![N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12160288.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)
![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)
![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)
![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)
